molecular formula C8H4ClF3OS B8543951 2-Chloro-5-(trifluoromethylthio)benzaldehyde

2-Chloro-5-(trifluoromethylthio)benzaldehyde

Cat. No. B8543951
M. Wt: 240.63 g/mol
InChI Key: YDEBVBPZMYPBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethylthio)benzaldehyde is a useful research compound. Its molecular formula is C8H4ClF3OS and its molecular weight is 240.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(trifluoromethylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(trifluoromethylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-(trifluoromethylthio)benzaldehyde

Molecular Formula

C8H4ClF3OS

Molecular Weight

240.63 g/mol

IUPAC Name

2-chloro-5-(trifluoromethylsulfanyl)benzaldehyde

InChI

InChI=1S/C8H4ClF3OS/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H

InChI Key

YDEBVBPZMYPBRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylbenzylammonium chloride (3.6 g) is added to a solution of 39.9 g of crude 2-chloro-5-(trifluoromethylthio) benzyl alcohol in 400 ml of dichloromethane and the mixture is treated dropwise at 15°-20° C. with a solution of 20.6 g of potassium dichromate in 270 ml of water containing 135 ml of sulfuric acid. The mixture is stirred for 4 hours at room temperature and allowed to stand overnight. The aqueous layer is then separated and the organic layer washed with water and a 5% sodium hydroxide solution, dried with magnesium sulfate and evaporated. The residue is distilled in vacuo. There are obtained 34.1 g of crude 2-chloro-5-(trifluoromethylthio)benzaldehyde boiling at 120°-130° C./2 kPa. According to the 1H-NMR spectrum the product consists of approximately 80% of the named compound and the remainder is the position isomer. In this state the substance is suitable for further processing.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Name
2-chloro-5-(trifluoromethylthio) benzyl alcohol
Quantity
39.9 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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